molecular formula C12H18N2O2S B13645839 1-Benzyl-2-methanesulfonylpiperazine

1-Benzyl-2-methanesulfonylpiperazine

Cat. No.: B13645839
M. Wt: 254.35 g/mol
InChI Key: GFVOHUXVSMRWIL-UHFFFAOYSA-N
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Description

1-Benzyl-2-methanesulfonylpiperazine is a chemical compound with the molecular formula C12H20Cl2N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-2-methanesulfonylpiperazine can be synthesized through several methodsThe reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to ensure high purity and quality of the final product. Industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-methanesulfonylpiperazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-Benzyl-2-methanesulfonylpiperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methanesulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Benzyl-2-methanesulfonylpiperazine include other piperazine derivatives such as:

  • 1-Benzylpiperazine
  • 1-Methanesulfonylpiperazine
  • 1-Benzyl-4-methylpiperazine

Uniqueness

This compound is unique due to the presence of both benzyl and methanesulfonyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

1-benzyl-2-methylsulfonylpiperazine

InChI

InChI=1S/C12H18N2O2S/c1-17(15,16)12-9-13-7-8-14(12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3

InChI Key

GFVOHUXVSMRWIL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CNCCN1CC2=CC=CC=C2

Origin of Product

United States

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